3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Overview
Description
“3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the nitro group: Nitration reactions can be employed to introduce the nitro group onto the pyrazole ring.
Formation of the triazoloazepine ring: This step involves the cyclization of intermediates to form the triazoloazepine ring system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. The presence of the triazoloazepine ring system suggests possible activity as a central nervous system agent or as a modulator of specific biological pathways.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of “3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and the triazoloazepine ring system could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with nitro groups and triazoloazepine ring systems. Examples could be:
- 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 3-[1-(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Uniqueness
The uniqueness of “3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” lies in its specific substitution pattern and the combination of functional groups, which could confer unique chemical and biological properties.
Properties
CAS No. |
1245772-22-8 |
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Molecular Formula |
C13H18N6O2 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-[1-(4-nitropyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C13H18N6O2/c1-2-11(18-9-10(8-14-18)19(20)21)13-16-15-12-6-4-3-5-7-17(12)13/h8-9,11H,2-7H2,1H3 |
InChI Key |
PBKKEKIWJHIQQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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